

Spectroscopic Data for 1-(Chloromethyl)-2-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-(Chloromethyl)-2-iodobenzene**

Cat. No.: **B1581119**

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Introduction

1-(Chloromethyl)-2-iodobenzene is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of the 2-iodobenzyl moiety in the development of novel pharmaceutical agents and complex organic molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for **1-(Chloromethyl)-2-iodobenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the characterization and identification of this compound.

The structural integrity and purity of starting materials are critical in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the structure and purity of chemical compounds. This guide will delve into the theoretical basis for the observed spectroscopic data and provide practical, field-proven insights into the interpretation of the spectra.

Molecular Structure and Properties

1-(Chloromethyl)-2-iodobenzene possesses the chemical formula C₇H₆ClI and a molecular weight of approximately 252.48 g/mol .^[1] Its structure consists of a benzene ring substituted with a chloromethyl group and an iodine atom at adjacent positions (ortho-substitution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-(Chloromethyl)-2-iodobenzene** is characterized by signals corresponding to the aromatic protons and the benzylic protons of the chloromethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(Chloromethyl)-2-iodobenzene** in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube to a final volume of about 0.6 mL. Ensure the sample is free of particulate matter.
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record the spectrum at room temperature using a standard proton pulse program. Typically, a sufficient signal-to-noise ratio is achieved with 16 to 64 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The ¹H NMR spectrum of **1-(Chloromethyl)-2-iodobenzene** in CDCl₃ exhibits distinct signals for the aromatic and chloromethyl protons. A representative dataset from a 400 MHz spectrometer shows the following key features:[2]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.87	Doublet of doublets (dd)	J = 7.9, 0.9	1H	Aromatic H
7.49	Doublet of doublets (dd)	J = 7.6, 1.6	1H	Aromatic H
7.33	Multiplet (m)	-	1H	Aromatic H
7.20	Multiplet (m)	-	1H	Aromatic H
4.71	Singlet (s)	-	2H	-CH ₂ Cl

- Aromatic Region (7.20-7.87 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern, leading to a complex multiplet pattern in this region. The downfield shift of these protons is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the halogen substituents.
- Benzylic Protons (4.71 ppm): The two protons of the chloromethyl group appear as a sharp singlet. Their chemical shift is significantly downfield from typical aliphatic protons due to the deshielding effects of the adjacent chlorine atom and the aromatic ring. The singlet multiplicity indicates no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
- Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

- Data Acquisition: Use a standard carbon pulse program with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is typically necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Data Interpretation and Key Insights

The proton-decoupled ^{13}C NMR spectrum of **1-(Chloromethyl)-2-iodobenzene** is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[2]

Chemical Shift (δ , ppm)	Assignment
136.78	Aromatic C
133.26	Aromatic C
131.02	Aromatic C
130.20	Aromatic C
127.99	Aromatic C
124.25	Aromatic C
46.30	$-\text{CH}_2\text{Cl}$

- Aromatic Carbons (124.25-136.78 ppm): The six aromatic carbons resonate in the typical downfield region for sp^2 -hybridized carbons. The specific chemical shifts are influenced by the electronic effects of the iodine and chloromethyl substituents. The carbon bearing the iodine atom (C-I) and the carbon bearing the chloromethyl group (C- CH_2Cl) will have distinct chemical shifts from the other four aromatic carbons.
- Aliphatic Carbon (46.30 ppm): The carbon of the chloromethyl group appears in the aliphatic region, shifted downfield due to the attachment of the electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** As **1-(Chloromethyl)-2-iodobenzene** is a solid at room temperature, it can be analyzed as a KBr pellet or a mull. Alternatively, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CCl₄) using a liquid cell, or as a thin film on a salt plate if melted. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly on the ATR crystal.
- **Instrument Setup:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights

The IR spectrum of **1-(Chloromethyl)-2-iodobenzene** displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3060	C-H stretch (aromatic)	Medium
~2960, ~2870	C-H stretch (aliphatic, -CH ₂ Cl)	Medium
~1580, ~1470, ~1440	C=C stretch (aromatic ring)	Medium-Strong
~1270	C-H in-plane bend (aromatic)	Medium
~750	C-H out-of-plane bend (ortho-disubstituted)	Strong
~680	C-Cl stretch	Strong
~530	C-I stretch	Medium

- C-H Stretching: The bands above 3000 cm^{-1} are characteristic of C-H stretching vibrations in the aromatic ring. The bands just below 3000 cm^{-1} are due to the C-H stretching of the chloromethyl group.
- Aromatic C=C Stretching: The absorptions in the $1600\text{-}1400\text{ cm}^{-1}$ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
- C-H Bending: The strong absorption around 750 cm^{-1} is a key indicator of ortho-disubstitution on a benzene ring.
- C-Halogen Stretching: The strong band around 680 cm^{-1} is attributed to the C-Cl stretching vibration, while the C-I stretch is expected at a lower frequency, around 530 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: GC-MS

- Sample Introduction: A dilute solution of **1-(Chloromethyl)-2-iodobenzene** in a volatile organic solvent is injected into a gas chromatograph (GC). The GC separates the compound from any impurities before it enters the mass spectrometer.
- Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam.
- Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation and Key Insights

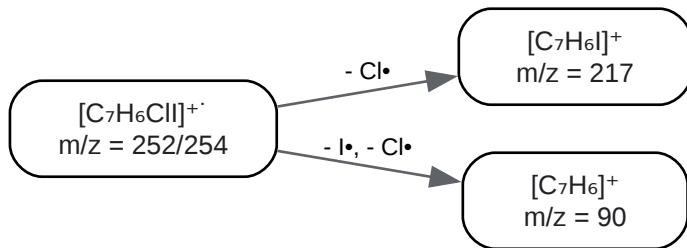
The electron ionization mass spectrum of **1-(Chloromethyl)-2-iodobenzene** provides valuable structural information.^[3]

Table of Key Fragments:

m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
252/254	Moderate	$[\text{C}_7\text{H}_6\text{ClI}]^{+ \cdot} (\text{M}^{+ \cdot})$	Molecular ion
217	High	$[\text{C}_7\text{H}_6\text{I}]^{+}$	Loss of Cl radical
127	Low	$[\text{I}]^{+}$	Iodine cation
90	High	$[\text{C}_7\text{H}_6]^{+}$	Loss of I and Cl radicals
89	Moderate	$[\text{C}_7\text{H}_5]^{+}$	Loss of a proton from $[\text{C}_7\text{H}_6]^{+}$

- Molecular Ion ($\text{M}^{+ \cdot}$): The molecular ion peak is observed at m/z 252, corresponding to the molecular weight of the compound with the ^{35}Cl isotope. An $\text{M}+2$ peak at m/z 254 with an intensity of about one-third of the M^+ peak is also present, which is characteristic of a compound containing one chlorine atom.
- Major Fragmentation Pathways: The fragmentation of **1-(Chloromethyl)-2-iodobenzene** is initiated by the ionization of the molecule. The most prominent fragmentation pathways involve the cleavage of the carbon-halogen bonds.
 - Loss of Chlorine: A significant peak is observed at m/z 217, corresponding to the loss of a chlorine radical from the molecular ion. This fragment, the iodobenzyl cation, is relatively stable.
 - Loss of Iodine: Cleavage of the C-I bond can also occur, though it may be less favorable than the loss of the entire chloromethyl group.
 - Formation of Tropylium-like Ions: The peak at m/z 90 likely corresponds to the formation of a tropylium-like ion after the loss of both halogen substituents.

Fragmentation Workflow Diagram:

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Caption: Proposed fragmentation pathway for **1-(Chloromethyl)-2-iodobenzene**.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive and self-validating system for the identification and characterization of **1-(Chloromethyl)-2-iodobenzene**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and substitution pattern, and the mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation behavior. By understanding and correctly interpreting these spectroscopic signatures, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

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